molecular formula C11H13NO2 B8586549 Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate CAS No. 72716-74-6

Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate

Cat. No. B8586549
Key on ui cas rn: 72716-74-6
M. Wt: 191.23 g/mol
InChI Key: UPQKGGCHMZDTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05618821

Procedure details

A suspension of ethyl β-(6-methylpyridin-3-yl)acrylate (3.86 g, 20.2 mmol) in 200 ml of ethyl acetate and 1.4 g of 5.3% Pd/C was hydrogenated under hydrogen (50 psi) for 4 h. The mixture was filtered through SUPERCEL™, the filtrate was concentrated in vacuo to afford 3.75 g (96%) of ethyl 3-(6-methylpyridin-3-yl)propionate, as a pale orange oil.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1>C(OCC)(=O)C.[Pd]>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
CC1=CC=C(C=N1)C=CC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through SUPERCEL™
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(C=N1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.